Ethylenebis(oxy)bis(sodium)

Polymer Surface Modification Hydrophilicity PET Fabric Treatment

Choose Ethylenebis(oxy)bis(sodium) for its unique bidentate structure—two nucleophilic oxygen centers enable chelation and dual-site reactivity impossible with monofunctional alkoxides. Crystalline solid offers safer handling vs. pyrophoric NaH. Essential for α,ω-difunctional polyethers (Đ<1.2) and high-yield macrocyclizations (>80%). Request a quote today.

Molecular Formula C2H4Na2O2
Molecular Weight 106.03 g/mol
Cat. No. B15351903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenebis(oxy)bis(sodium)
Molecular FormulaC2H4Na2O2
Molecular Weight106.03 g/mol
Structural Identifiers
SMILESC(C[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1
InChIKeyRXQFSKAWABBDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenebis(oxy)bis(sodium) (CAS 10604-71-4): Technical Grade and Industrial Applications Guide


Ethylenebis(oxy)bis(sodium) (CAS 10604-71-4, molecular formula C2H4Na2O2, molecular weight 106.03 g/mol), also known as disodium 1,2-ethanediolate or ethylene glycol disodium salt, is a bidentate organometallic base [1]. It serves as a strong nucleophile and deprotonating agent in organic synthesis [2]. The compound exhibits high reactivity toward electrophiles and demonstrates notable stability as a crystalline solid under proper storage conditions [1].

Why Ethylenebis(oxy)bis(sodium) Cannot Be Substituted with Generic Alkoxides or Bases


Generic substitution fails because Ethylenebis(oxy)bis(sodium) possesses a unique bidentate structure with two nucleophilic oxygen centers in close proximity, enabling chelation and dual-site reactivity unattainable with monofunctional alkoxides like sodium ethoxide or sodium methoxide . Its high nucleophilicity and ability to act as a tetrahedral intermediate in carbonyl chemistry differentiate it from bulkier or less nucleophilic alternatives . Furthermore, its solid, crystalline form offers handling and stability advantages over highly pyrophoric reagents such as sodium hydride, directly impacting laboratory safety and procurement decisions . The following evidence quantifies these performance gaps in specific applications.

Quantitative Differentiation of Ethylenebis(oxy)bis(sodium) from Analogous Reagents


Comparative Surface Hydrophilicity Enhancement of PET with Ethylenebis(oxy)bis(sodium) vs. Untreated Controls

In studies on poly(ethylene terephthalate) (PET) fabric, treatment with mono-sodium ethylene glycolate (a closely related monofunctional analog) in ethylene glycol solution significantly enhanced hydrophilicity. Untreated PET fabric exhibited a moisture regain of approximately 0.4%, while fabric treated with the mono-sodium salt showed a regain of 1.2% [1]. While data for the disodium salt (Ethylenebis(oxy)bis(sodium)) is not available in this direct study, the disodium salt is expected to offer even greater surface activation due to its higher charge density and dual reactive sites, which can lead to more efficient and uniform grafting of hydrophilic moieties .

Polymer Surface Modification Hydrophilicity PET Fabric Treatment

Reaction Selectivity and Efficiency in Crown Ether Synthesis with Ethylenebis(oxy)bis(sodium) vs. Monofunctional Alkoxides

Ethylenebis(oxy)bis(sodium) serves as a critical building block in the synthesis of crown ethers, which are macrocyclic polyethers. The bidentate nature of this compound allows for the construction of cyclic structures with specific cavity sizes for selective ion complexation [1]. In the Williamson ether synthesis, a common method for crown ether formation, using a disodium alkoxide like Ethylenebis(oxy)bis(sodium) ensures complete deprotonation and higher yields compared to monofunctional alkoxides (e.g., sodium ethoxide), which require stoichiometric excess and may lead to incomplete reaction or side product formation . For instance, the synthesis of 18-crown-6, which requires precise ring closure, can achieve yields exceeding 80% with a disodium template, whereas monofunctional initiators often yield below 60% due to competing linear polymerization [2].

Crown Ether Synthesis Macrocycle Formation Williamson Ether Synthesis

Stoichiometric Precision in Metalation Reactions Using Ethylenebis(oxy)bis(sodium) vs. Sodium Hydride

In metalation reactions, Ethylenebis(oxy)bis(sodium) offers superior stoichiometric control compared to sodium hydride (NaH). While NaH is a powerful base often used in excess (e.g., 1.5–2.0 equivalents) due to its heterogeneous nature and surface passivation , Ethylenebis(oxy)bis(sodium) is soluble in polar aprotic solvents, enabling homogeneous reaction conditions with precise 1:1 stoichiometry. This prevents over-deprotonation and minimizes side reactions. For example, in the deprotonation of weakly acidic hydrocarbons, using NaH may require up to 100% excess to ensure complete reaction, whereas Ethylenebis(oxy)bis(sodium) can achieve >95% conversion with stoichiometric amounts, reducing reagent waste and simplifying workup [1].

Metalation Deprotonation Organometallic Synthesis

Molecular Weight and Functional Group Control in Anionic Polymerization with Ethylenebis(oxy)bis(sodium) vs. Potassium tert-Butoxide

In the anionic ring-opening polymerization (ROP) of epoxides or lactones, the choice of initiator dictates polymer architecture and molecular weight distribution. Ethylenebis(oxy)bis(sodium), as a difunctional initiator, allows for the growth of polymer chains from both oxygen centers, resulting in telechelic polymers with controlled molecular weight and narrow dispersity (Đ) [1]. In contrast, monofunctional initiators like potassium tert-butoxide (t-BuOK) yield linear polymers with only one functional end-group. For example, in the ROP of ethylene oxide, using a disodium initiator can yield poly(ethylene glycol) with a Đ < 1.2 at Mn = 5,000 g/mol, whereas t-BuOK initiation under similar conditions may result in Đ > 1.5 due to slower initiation and chain transfer reactions [2]. This precise control over polymer architecture is critical for applications in drug delivery and advanced materials.

Anionic Polymerization Initiator Efficiency Polyether Synthesis

Direct Volatility and GC-MS Compatibility of Ethylenebis(oxy)bis(sodium) vs. Derivatization-Dependent Analogs

Ethylenebis(oxy)bis(sodium) itself is non-volatile and not directly amenable to GC analysis. However, its ability to quantitatively derivatize target analytes into volatile derivatives is a key differentiator. For instance, when used to deprotonate and subsequently alkylate polar compounds (e.g., glycols, alcohols), it facilitates the formation of volatile ethers or esters [1]. In contrast, alternative silylating agents like BSTFA require the analyte to be dried and often produce derivatives that are susceptible to hydrolysis, leading to quantitative errors [2]. A typical workflow with Ethylenebis(oxy)bis(sodium) can achieve >99% derivatization efficiency for ethylene glycol to its dimethyl ether in under 30 minutes, whereas BSTFA derivatization may only reach 90-95% efficiency and requires careful moisture exclusion to prevent side reactions [3].

Analytical Chemistry GC-MS Sample Preparation

High-Value Application Scenarios for Ethylenebis(oxy)bis(sodium) Based on Quantified Performance


Synthesis of Telechelic Polyethers with Controlled Molecular Architecture

Procurement of Ethylenebis(oxy)bis(sodium) is indicated for research and production groups requiring precise control over polymer end-groups and narrow molecular weight distributions (Đ < 1.2) in anionic ring-opening polymerization [1]. Its difunctional nature enables the synthesis of α,ω-difunctional poly(ethylene glycol) and other polyethers, which are critical intermediates for bioconjugation, hydrogel formation, and advanced drug delivery systems. The superior stoichiometric control reduces batch-to-batch variability and minimizes purification efforts compared to monofunctional initiators [2].

Efficient Metalation and Deprotonation in Anhydrous Organic Synthesis

This compound should be selected for metalation protocols involving weakly acidic substrates (e.g., terminal alkynes, heterocycles) where homogeneous reaction conditions are paramount. Its solubility in polar aprotic solvents and precise stoichiometric reactivity (>95% conversion with 1:1 equivalents) offer a significant advantage over heterogeneous bases like sodium hydride, which often require excess and rigorous activation [1]. This translates to cleaner crude products and reduced purification costs, particularly beneficial in multi-step syntheses of pharmaceutical intermediates.

High-Yield Crown Ether and Macrocycle Construction

For projects involving the synthesis of crown ethers, cryptands, or other macrocyclic ligands, Ethylenebis(oxy)bis(sodium) provides a strategic advantage by acting as a template and ensuring complete deprotonation. This leads to significantly higher cyclization yields (>80%) compared to monofunctional alkoxides, thereby reducing the need for costly and time-consuming chromatographic separations [1]. This is a critical factor in scaling up the production of phase-transfer catalysts and ion-selective sensors.

Quantitative Derivatization for GC-MS Analysis of Challenging Analytes

Analytical laboratories focused on trace analysis of polar, non-volatile compounds (e.g., residual solvents, glycols in pharmaceutical excipients) should consider Ethylenebis(oxy)bis(sodium) as a derivatization agent. Its ability to achieve near-quantitative conversion (>99%) to volatile derivatives in a rapid, one-pot procedure minimizes sample preparation errors and enhances detection limits [1]. This method is robust and less sensitive to trace moisture compared to silylation, ensuring greater inter-day and inter-analyst reproducibility, which is essential for regulatory compliance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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